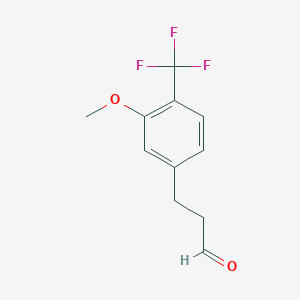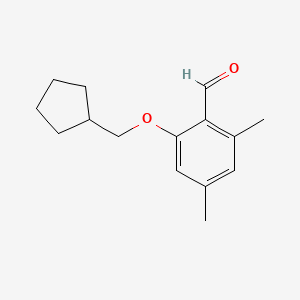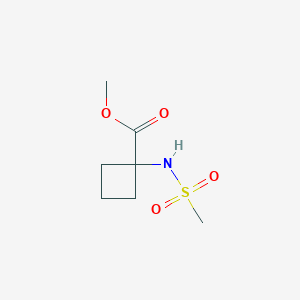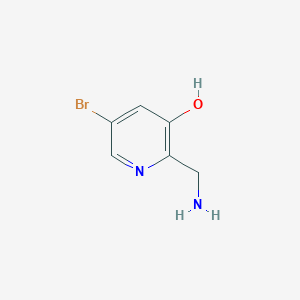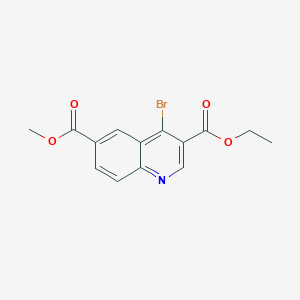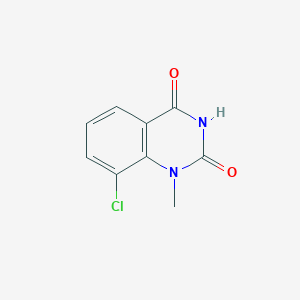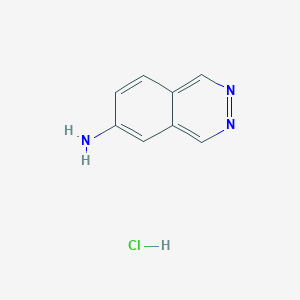![molecular formula C14H17NO5 B13024520 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid derivative, followed by the introduction of the oxetane ring and subsequent deprotection steps. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing the mechanisms of biological processes at the molecular level.
Medicine
In medicine, (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid: can be compared with other amino acid derivatives that feature oxetane rings or similar functional groups. Examples include:
Uniqueness
The uniqueness of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with biological targets and provides opportunities for the development of novel compounds with specific properties.
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(2S)-3-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12(6-11-7-19-8-11)15-14(18)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clave InChI |
CPJINWLRURBOCU-LBPRGKRZSA-N |
SMILES isomérico |
C1C(CO1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1C(CO1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


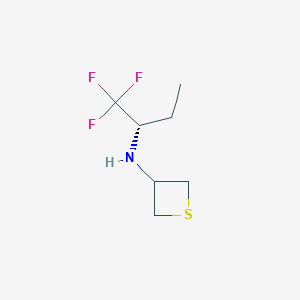

![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13024458.png)
![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)

